

Spectroscopic Characterization Guide: 4-Piperidinyl Propanoate Hydrochloride vs. Precursors

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Compound of Interest

Compound Name:	4-Piperidinyl propanoate hydrochloride
CAS No.:	219859-83-3
Cat. No.:	B1443299

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Executive Summary

This guide provides a technical framework for the spectroscopic differentiation of **4-Piperidinyl propanoate hydrochloride** (Product) from its primary precursors, 4-Piperidinol and Propionyl chloride/anhydride.

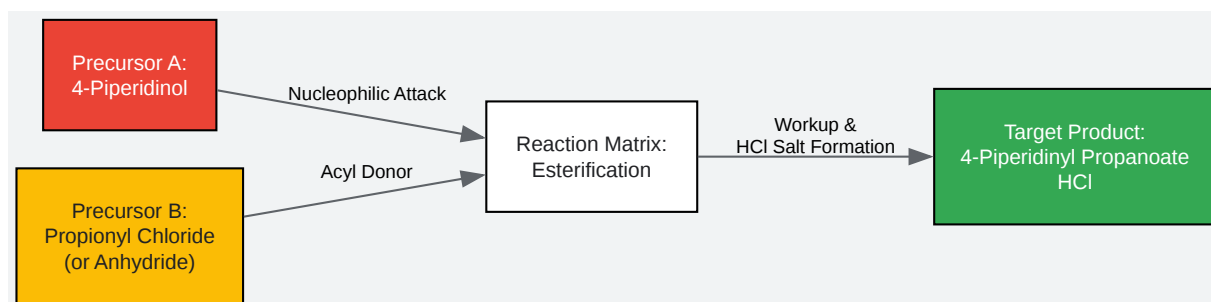
For researchers in drug development and synthetic organic chemistry, distinguishing the esterified product from the starting alcohol is a critical quality control checkpoint. This transition is marked by distinct shifts in nuclear magnetic resonance (NMR) signals and the emergence of specific infrared (IR) bands. This document synthesizes experimental data to establish a self-validating analytical protocol.

Synthetic Context & Pathway

To understand the spectral impurities, one must understand the origin. The synthesis typically involves the O-acylation of 4-piperidinol (often N-protected to prevent amide formation, then

deprotected, or reacted as a salt under specific conditions).

Figure 1: Synthetic Workflow (DOT Diagram)



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Caption: Figure 1. General synthetic flow from alcohol precursor to ester salt.

Spectroscopic Comparison Strategy

Infrared Spectroscopy (FT-IR)

IR is the most rapid method for monitoring reaction completion. The disappearance of the hydroxyl stretch and the appearance of the ester carbonyl are the binary indicators of success.

Feature	Precursor: 4-Piperidinol	Product: 4-Piperidinyl Propanoate HCl	Status Indicator
O-H Stretch	Broad, 3200–3500 cm^{-1} (Strong)	Absent (or replaced by NH salt broadening)	Disappearance confirms consumption of alcohol.
C=O Stretch	Absent	Sharp, 1730–1745 cm^{-1} (Strong)	Appearance confirms ester formation.
C-O Stretch	~1050 cm^{-1} (Alcohol C-O)	1180–1200 cm^{-1} (Ester C-O-C)	Shift in C-O character.
N-H Stretch	~3300 cm^{-1} (if 2° amine)	2400–3000 cm^{-1} (Broad, multiple bands)	Indicates Ammonium salt formation ($\text{R}_2\text{NH}_2^+ \text{Cl}^-$).

Analytical Insight: If you observe a peak at ~1640–1680 cm^{-1} , suspect N-acylation (amide formation) impurity, which occurs if the nitrogen was not protonated or protected during synthesis.

Proton NMR (^1H NMR)

NMR provides definitive structural proof. The methine proton at position 4 (H4) is the diagnostic handle.

Solvent: DMSO- d_6 or D_2O (due to salt solubility).

Proton Assignment	Precursor: 4-Piperidinol (δ ppm)	Product: 4-Piperidinyl Propanoate HCl (δ ppm)	Mechanistic Cause
H4 (Methine)	3.5 – 3.8 ppm (Multiplet)	4.8 – 5.1 ppm (Multiplet)	Deshielding: The ester oxygen is electron-withdrawing, pulling density from H4.
Propionyl -CH ₂ -	Absent	2.3 – 2.4 ppm (Quartet)	Alpha to Carbonyl.
Propionyl -CH ₃	Absent	1.0 – 1.1 ppm (Triplet)	Terminal methyl group.
Piperidine Ring (H ₂ , H ₆)	2.6 – 3.0 ppm	3.0 – 3.3 ppm	Slight downfield shift due to ammonium salt induction.

Carbon NMR (¹³C NMR)

Carbon NMR confirms the skeleton and the introduction of the carbonyl carbon.

- Precursor (Alcohol): C4 signal at ~65-68 ppm.
- Product (Ester):
 - C4 Shift: Moves to ~68-70 ppm.
 - Carbonyl (C=O): New signal at ~173-175 ppm.
 - Ethyl Chain: New signals at ~27 ppm (-CH₂-) and ~9 ppm (-CH₃).

Mass Spectrometry (MS)

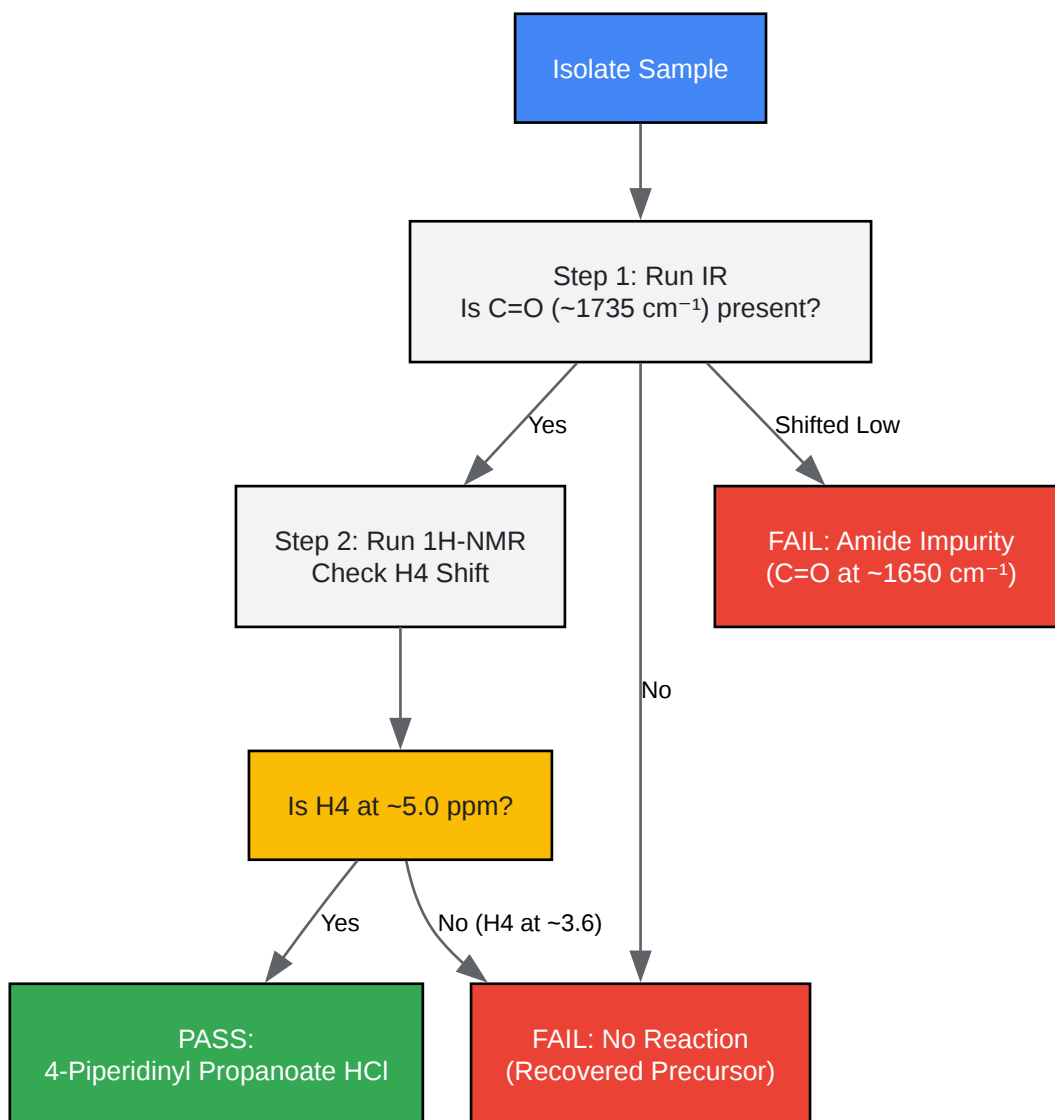
- Technique: ESI (Electrospray Ionization) or GC-MS (requires free-basing).
- Precursor (C₅H₁₁NO): [M+H]⁺ = 102.

- Product ($C_8H_{15}NO_2$): $[M+H]^+ = 158$.
- Fragmentation (EI): Look for m/z 57 (propionyl cation) and loss of the propionyloxy group.

Analytical Decision Protocol

Use this logic flow to validate your product batch.

Figure 2: Analysis Decision Tree (DOT Diagram)



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Caption: Figure 2. Step-by-step logic for validating the synthesis product.

Experimental Protocol: Validation Synthesis

Note: This protocol is a generalized standard procedure for comparative analysis. Always consult specific MSDS and local regulations.

Objective: Synthesize a reference standard of 4-piperidiny propanoate HCl to verify spectral data.

- Preparation: Dissolve 4-piperidinol (1.0 eq) in dry dichloromethane (DCM).
 - Critical: If using free amine, protect with Boc anhydride first, or use excess acid to protonate the amine, preventing amide formation. For this direct comparison, we assume N-Boc-4-piperidinol is used, followed by deprotection, or direct esterification of the 4-piperidinol HCl salt.
- Acylation: Add Propionyl chloride (1.2 eq) dropwise at 0°C.
 - Observation: Exothermic reaction.
- Reflux: Heat to reflux for 2-4 hours. Monitor by TLC (System: MeOH/DCM 1:9).
- Workup:
 - Evaporate solvent.^[1]
 - If N-protected: Treat with 4M HCl in Dioxane to deprotect.
 - Precipitate the salt using cold diethyl ether.
- Isolation: Filter the white crystalline solid.
 - Yield Check: Calculate % yield.
 - Purity: The resulting solid is **4-Piperidiny propanoate hydrochloride**.

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